4-iso-Butylthiobenzyl alcohol
Description
Contextualization within Thioether and Benzyl (B1604629) Alcohol Chemistry
4-iso-Butylthiobenzyl alcohol integrates two key functional groups: a thioether (or sulfide) and a benzyl alcohol. Thioethers (R-S-R') are the sulfur analogs of ethers (R-O-R') and are known for their distinct reactivity. google.com The sulfur atom in a thioether is a soft nucleophile and can be readily oxidized to sulfoxides and sulfones, which are valuable functional groups in their own right. nih.gov The C-S bond also participates in various metal-catalyzed cross-coupling reactions. nih.gov
Benzyl alcohols, on the other hand, are aromatic alcohols that serve as versatile precursors in organic synthesis. The hydroxyl group can be oxidized to form benzaldehydes or benzoic acids, or it can be substituted through various nucleophilic substitution reactions, often proceeding via a stable benzylic carbocation intermediate. molcore.comnih.gov The reactivity of both the thioether and the benzyl alcohol moieties in this compound makes it a bifunctional molecule with potential for sequential or selective functionalization.
Significance as a Synthetic Intermediate in Advanced Organic Synthesis
The primary significance of this compound in organic synthesis lies in its role as a versatile intermediate. The benzylic alcohol functionality can be a precursor to a variety of other groups. For instance, it can be converted into a corresponding benzyl halide or tosylate, transforming the benzylic position into an electrophilic site for the introduction of nucleophiles. Alternatively, oxidation of the alcohol can provide the corresponding benzaldehyde (B42025), a key building block for the synthesis of more complex molecules through reactions like the Wittig or aldol (B89426) condensations.
The thioether group can also be manipulated. As mentioned, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can act as directing groups in electrophilic aromatic substitution or as leaving groups in nucleophilic aromatic substitution reactions. The presence of both functionalities allows for a range of synthetic strategies where one group can be reacted selectively while the other remains intact for subsequent transformations.
Overview of Research Trajectories Pertaining to this compound
Specific research focused solely on this compound is limited in publicly available literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 1342405-18-8, and its presence in the catalogs of various chemical suppliers. molcore.combldpharm.comaablocks.comchembuyersguide.comchemicalregister.com Much of the understanding of its potential reactivity and applications is inferred from studies on analogous compounds and general synthetic methodologies.
Research on related thioether-functionalized benzyl alcohols often explores their utility in the synthesis of pharmaceuticals, agrochemicals, and materials. For example, similar structures are investigated as intermediates for creating molecules with specific biological activities or for developing novel ligands for catalysis. The research trajectory for a compound like this compound would likely involve its incorporation into larger, more complex molecules to probe its effect on their properties.
Historical Development of Synthetic Strategies for Related Molecular Scaffolds
The synthesis of thioether-containing aromatic compounds has a rich history. Early methods often involved the reaction of a thiolate with an aryl halide. chembuyersguide.com Another classical approach is the alkylation of thiophenols. google.com More modern methods have focused on the development of catalytic systems to achieve these transformations under milder conditions and with greater functional group tolerance.
The synthesis of benzyl thioethers, a class to which this compound belongs, has seen significant advancements. Transition-metal-catalyzed reactions, particularly those employing copper, have been developed for the efficient coupling of benzyl alcohols with thiols. molcore.com These methods often proceed through the in situ activation of the benzyl alcohol to form a reactive intermediate that is then trapped by the thiol nucleophile. The development of these catalytic dehydrative thioetherification reactions represents a more atom-economical and environmentally benign approach compared to traditional methods that require the pre-functionalization of the alcohol. molcore.com
Due to the limited specific data for this compound, the following table includes information for the target compound alongside a structurally similar, well-documented analog, 4-(methylthio)benzyl alcohol, to provide context.
| Property | This compound | 4-(Methylthio)benzyl alcohol |
| CAS Number | 1342405-18-8 molcore.combldpharm.comaablocks.comchembuyersguide.comchemicalregister.com | 3446-90-0 |
| Molecular Formula | C₁₁H₁₆OS bldpharm.comaablocks.com | C₈H₁₀OS |
| Molecular Weight | 196.31 g/mol bldpharm.com | 154.23 g/mol |
| Appearance | Not specified (likely a solid or oil) | Solid |
| Melting Point | Not specified | 41-43 °C |
| Boiling Point | Not specified | 108-109 °C at 0.4 mmHg |
Table 1: Physicochemical Properties of this compound and a Related Analog
The synthesis of this compound can be conceptually approached through several established synthetic routes for benzyl thioethers. A common strategy involves the S-alkylation of 4-mercaptobenzyl alcohol with an isobutyl halide or the reaction of 4-(bromomethyl)phenol (B1630418) with isobutyl mercaptan followed by appropriate functional group manipulations. More modern and efficient methods would likely employ a one-pot dehydrative coupling of 4-hydroxybenzyl alcohol with isobutylthiol catalyzed by a transition metal complex.
The following table outlines a hypothetical, yet plausible, synthetic approach based on modern catalytic methods.
| Step | Reactants | Catalyst/Reagents | Product | Reaction Type |
| 1 | 4-Hydroxybenzyl alcohol, Isobutylthiol | Cu(OTf)₂ or other Lewis acid | This compound | Dehydrative Thioetherification |
Table 2: Plausible Synthetic Route to this compound
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylpropylsulfanyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPTYDQTCMCDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342405-18-8 | |
| Record name | {4-[(2-methylpropyl)sulfanyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Iso Butylthiobenzyl Alcohol
Chemospecific Synthesis Routes and Optimization
The assembly of the 4-iso-butylthiobenzyl alcohol structure can be approached from several retrosynthetic pathways. These include forming the carbon-sulfur bond as a key step, introducing the alcohol function onto a pre-existing thioether-containing ring, or reducing a corresponding carbonyl compound. Each strategy offers distinct advantages and requires careful optimization of reaction conditions to achieve the desired outcome.
The formation of the thioether linkage is a critical step in the synthesis of this compound. Modern methods focus on the direct and selective coupling of a sulfur nucleophile with a benzyl (B1604629) electrophile, often mediated by a catalyst.
One prominent strategy involves the copper-catalyzed thioetherification of benzyl alcohols. nih.gov This method allows for the direct coupling of a variety of benzyl alcohols with thiols under mild conditions. For the synthesis of this compound, this would typically involve the reaction of 4-hydroxybenzyl alcohol with isobutylthiol in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. nih.gov This approach is valued for its high chemoselectivity, as the catalyst activates the benzylic C-O bond for nucleophilic attack by the thiol, leaving other functional groups intact. nih.gov The reaction is believed to proceed through an SN1-type mechanism involving a carbocation intermediate. nih.gov
Alternative metal-catalyzed methods include using indium triiodide, which efficiently catalyzes the substitution of benzylic acetates with thiosilanes. organic-chemistry.org Another approach involves the reaction of a benzyl halide, such as 4-(chloromethyl)phenol or 4-(bromomethyl)phenol (B1630418), with sodium or potassium isobutylthiolate in a variation of the Williamson ether synthesis.
The Mitsunobu reaction offers another pathway, enabling the conversion of an alcohol to a thioether with inversion of stereochemistry, though this is more relevant for chiral benzylic alcohols. beilstein-journals.org For non-chiral substrates like 4-hydroxybenzyl alcohol, it provides a mild alternative to harsher methods. beilstein-journals.org
| Catalytic System | Precursors | Key Advantages | Reference |
|---|---|---|---|
| Cu(OTf)₂ | 4-Hydroxybenzyl alcohol + Isobutylthiol | Mild conditions, high chemoselectivity, direct use of alcohols. | nih.gov |
| Indium Triiodide (InI₃) | 4-Acetoxybenzyl alcohol + Isobutylthiosilane | Efficient substitution of acetoxy group. | organic-chemistry.org |
| Trichloroacetyl-activated pyridinium (B92312) (TAPC) | 4-Hydroxybenzyl alcohol + Isobutylthiol | Metal-free, solvent-free conditions possible. | organic-chemistry.org |
An alternative synthetic route involves introducing the benzyl alcohol functionality onto a pre-formed 4-isobutylthiobenzene scaffold. This is most precisely achieved through regioselective hydroxylation of the methyl group of 4-isobutylthiotoluene.
Biocatalysis offers a powerful tool for this transformation. Enzymes such as toluene (B28343) 4-monooxygenase (T4MO) are known to catalyze the hydroxylation of toluene and its derivatives with exceptional regioselectivity. nih.govnih.gov The wild-type T4MO enzyme specifically hydroxylates the para-position of monosubstituted benzenes. nih.gov By presenting 4-isobutylthiotoluene as a substrate to T4MO or a suitably engineered variant, it is possible to achieve direct and selective oxidation of the benzylic methyl group to a hydroxymethyl group, yielding the target compound. researchgate.net This enzymatic approach avoids the use of harsh chemical oxidants and the formation of undesired byproducts, such as over-oxidation to the aldehyde or carboxylic acid. The reaction mechanism is complex, involving a diiron center in the enzyme's active site, and proceeds with high fidelity. nih.gov
A common and highly effective method for producing the benzyl alcohol moiety is through the reduction of the corresponding benzaldehyde (B42025), in this case, 4-iso-butylthiobenzaldehyde. Catalytic hydrogenation is the premier industrial method for this type of transformation due to its high efficiency and clean reaction profile. youtube.com
The process involves reacting 4-iso-butylthiobenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. youtube.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or tetrahydrofuran (B95107) under controlled temperature and pressure. google.com The choice of catalyst and reaction conditions can be tuned to optimize the yield and prevent side reactions, such as the hydrogenolysis of the C-S bond, although thioethers are generally stable under these conditions. This method is highly scalable and produces the desired alcohol with excellent purity. researchgate.net
| Catalyst | Typical Conditions | Characteristics | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-10 atm), Room Temp, Ethanol | Highly active, most common, cost-effective. | youtube.comresearchgate.net |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temp, Acetic Acid/Ethanol | Very effective, can operate under acidic conditions. | youtube.com |
| Raney Nickel | H₂ (high pressure), Elevated Temp, Ethanol | Lower cost, requires more forcing conditions. | youtube.com |
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly convergent and atom-economical approach. While a specific MCR for this compound is not widely documented, established MCR methodologies involving benzyl alcohols suggest plausible routes. researchgate.netnih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing safety, sustainability, and waste reduction. For the synthesis of this compound, this involves the use of safer solvents, renewable feedstocks, and catalytic rather than stoichiometric reagents.
A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents. Several of the advanced methodologies described can be adapted to meet this goal.
For thioether formation, certain catalytic systems can operate under solvent-free conditions. For example, the reaction of benzylic alcohols with thiols has been shown to proceed efficiently when heated neat with a catalyst, representing a significant improvement in environmental performance. organic-chemistry.org
Furthermore, conducting synthesis in water is a highly desirable green alternative. Palladium-catalyzed reactions, including those for dehydrogenation and coupling, have been developed to work in aqueous media, often using water-soluble ligands. researchgate.net The catalytic hydrogenation of aldehydes can also be performed in aqueous systems, particularly when using specific catalysts like iridium-based complexes under mild conditions. wipo.int These aqueous methods not only reduce reliance on organic solvents but can also simplify product isolation and catalyst recycling.
Utilization of Biocatalysts in Specific Reaction Steps
The integration of biocatalysis into the synthesis of this compound offers a promising avenue for developing greener and more selective chemical processes. Enzymes, operating under mild conditions, can potentially be employed in key steps of the synthesis, such as the formation of the thioether linkage or the reduction of a carbonyl precursor.
While specific research on the biocatalytic synthesis of this compound is not extensively documented, analogous biotransformations provide a strong basis for its feasibility. For instance, baker's yeast has been shown to catalyze the formation of various thiols from cysteine-aldehyde conjugates. researchgate.net This suggests the possibility of designing a biocatalytic route where a cysteine conjugate of 4-formylbenzyl alcohol is converted to the target thiol, which is then alkylated.
Another key step amenable to biocatalysis is the reduction of a precursor like 4-iso-butylthiobenzaldehyde to this compound. Whole-cell biocatalysis has been successfully employed for the conversion of benzaldehyde to benzyl alcohol. nih.gov This process often utilizes alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which can exhibit high enantioselectivity, a significant advantage for producing chiral alcohols. The use of immobilized enzymes or whole cells in packed-bed reactors can further enhance the efficiency and scalability of such biotransformations. nih.gov
Illustrative Biocatalytic Reduction Data
| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Alcohol Dehydrogenase (ADH) | Benzaldehyde | Benzyl alcohol | >99 | N/A | nih.gov |
| Ketoreductase (KRED) | Prochiral ketones | Chiral secondary alcohols | High | >99 | General knowledge |
| Baker's Yeast | Cysteine-aldehyde conjugates | Thiols | 6-37 | N/A | researchgate.net |
This table presents illustrative data for analogous reactions, as specific data for this compound is not available.
Sustainable Reagent Design and Implementation
The principles of green chemistry encourage the use of less hazardous and more sustainable reagents. In the synthesis of this compound, this can be applied to several transformations.
A common route to thioethers involves the reaction of an alkyl halide with a thiol. youtube.com To avoid the use of toxic alkyl halides, alternative, greener approaches can be considered. For example, the direct reaction of alcohols with thiols, where water is the only byproduct, is an attractive "green" alternative. beilstein-journals.org This reaction can be promoted by solid acid catalysts, which are often reusable and less corrosive than their homogeneous counterparts. beilstein-journals.orgd-nb.info
Another strategy involves the use of deep eutectic solvents (DESs) as environmentally benign reaction media. rsc.org These solvents are often biodegradable and can enhance reaction rates and selectivity. For instance, the synthesis of thioamides, structurally related to the target molecule, has been successfully carried out in a choline (B1196258) chloride-urea based DES. rsc.org
The choice of reducing agent for the conversion of a potential 4-iso-butylthiobenzaldehyde precursor is also critical. Traditional metal hydride reducing agents can be hazardous and generate significant waste. Catalytic hydrogenation or transfer hydrogenation using sustainable hydrogen donors are greener alternatives.
Waste Minimization Strategies in Synthetic Pathways
Minimizing waste is a cornerstone of sustainable chemical synthesis. For the production of this compound, several strategies can be implemented to reduce waste generation.
One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent and energy consumption, as well as waste from purification processes. The synthesis of thioethers from alcohols and thiols can be performed in a one-pot manner under solvent-less conditions, further enhancing its green credentials. nih.gov
The use of catalytic rather than stoichiometric reagents is another key strategy. For example, employing a catalytic amount of an acid or base for thioether formation is preferable to using a full equivalent. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be maximized by choosing reaction pathways that incorporate most of the atoms from the starting materials into the final product. The direct coupling of a thiol with an alcohol to form a thioether and water is a highly atom-economical reaction.
Recycling of catalysts and solvents is also crucial for waste reduction. Heterogeneous catalysts can often be recovered by simple filtration and reused multiple times. Similarly, the use of recyclable solvents or solvent-free conditions can dramatically decrease the environmental impact of the synthesis.
Flow Chemistry and Continuous Synthesis of this compound
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. These benefits are highly relevant for the synthesis of this compound.
Microreactor Technology Applications
Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, enabling reactions to be run under more aggressive conditions with better control and higher yields. kth.se The synthesis of thioethers has been successfully demonstrated in microreactors. For instance, an environmentally benign electrochemical oxidation of thioethers has been carried out in a continuous-flow microreactor. rsc.org
A potential flow synthesis of this compound could involve pumping a stream of 4-mercaptobenzyl alcohol and isobutyl bromide (or a greener alkylating agent) through a heated microreactor packed with a solid-supported base to facilitate the thioether formation. The subsequent reduction of a carbonyl group could also be performed in a continuous flow setup using a packed-bed reactor containing an immobilized catalyst. The automated flow-through synthesis of heterocyclic thioethers has been achieved with high yields and purities, demonstrating the potential of this technology. nih.gov
Process Intensification Studies
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound synthesis, this could involve combining multiple reaction and separation steps into a single, continuous unit.
For example, a telescoped continuous flow process could be designed where the formation of the thioether is immediately followed by an in-line purification step, such as liquid-liquid extraction or passing through a scavenger resin to remove byproducts and unreacted starting materials. nih.gov This approach minimizes handling and potential losses between steps. The use of catalytic monoliths in a continuous flow reactor is another example of process intensification, allowing for high throughput and efficient catalyst utilization. researchgate.net
Scale-Up Considerations in Continuous Flow Systems
One of the key advantages of flow chemistry is the straightforward scalability. Instead of increasing the size of the reactor, which can lead to heat and mass transfer issues in batch processes, scaling up in flow chemistry is typically achieved by running the system for a longer period or by using multiple reactors in parallel (numbering-up).
Challenges in scaling up continuous flow synthesis include maintaining consistent flow rates, pressure, and temperature throughout the system. The potential for channel clogging with solid byproducts must also be addressed, for example, by careful reactor design or the use of self-cleaning reactors. Successful scale-up of continuous flow processes for the synthesis of thioamides and other fine chemicals has been demonstrated, providing a solid foundation for the industrial production of compounds like this compound. ucc.ie
Illustrative Continuous Flow Synthesis Parameters
| Reaction Type | Reactor | Temperature (°C) | Residence Time | Yield (%) | Reference |
| Thioether Synthesis | Microreactor | 80-150 | 5-20 min | >90 | nih.gov |
| Benzyl Alcohol Oxidation | Fixed-Bed Catalytic Reactor | 110 | Variable | up to 55 | researchgate.net |
| Thioether Oxidation | Continuous-Flow Microreactor | Ambient | Variable | High | rsc.org |
This table presents illustrative parameters for analogous continuous flow reactions, as specific data for this compound is not available.
Novel Catalyst Development for this compound Synthesis
Recent advancements in catalysis have provided sophisticated tools for constructing the key structural features of this compound: the thioether linkage and the benzyl alcohol moiety. These developments span homogeneous, heterogeneous, organo-, and photocatalysis, each offering unique advantages for the synthesis of this target molecule.
Homogeneous catalysis provides mild and efficient pathways for the formation of the C-S bond in this compound. These methods often involve the reaction of a benzyl alcohol derivative with a thiol.
Recent research has highlighted metal-free dehydrative thioetherification. nih.govresearchgate.net One approach employs triflic acid (HOTf) as a highly efficient and selective homogeneous catalyst. nih.gov This method facilitates the direct coupling of a substituted benzyl alcohol with a thiol, such as reacting 4-hydroxybenzyl alcohol with isobutyl thiol, under relatively mild conditions. Another metal-free approach uses tris(4-chlorophenyl)phosphine (B71986) (TAPC) which effectively catalyzes the reaction between benzylic alcohols and thiols under solvent-free conditions at 50°C. organic-chemistry.org
Transition metal catalysis also offers robust solutions. A notable example is the use of copper(II) triflate (Cu(OTf)₂) as a Lewis acid catalyst. nih.gov This system efficiently forges the C-S bond by reacting various benzyl alcohols (primary, secondary, or tertiary) with thiols. The reaction proceeds through a Lewis-acid-mediated SN1-type mechanism, involving the formation of a carbocation intermediate. nih.gov This protocol demonstrates excellent chemoselectivity and tolerance for a wide range of functional groups. nih.gov
Table 1: Homogeneous Catalysts for Thioether Formation
| Catalyst | Substrate 1 | Substrate 2 | Key Conditions | Reported Yields (General) | Reference |
|---|---|---|---|---|---|
| Triflic Acid (HOTf) | Benzyl Alcohol | Thiol | Nitromethane, 80°C | Good to Excellent | nih.gov |
| Cu(OTf)₂ | Benzyl Alcohol | Thiol | Mild Conditions | Moderate to Excellent | nih.gov |
| TAPC | Benzylic Alcohol | Thiol | Solvent-free, 50°C | Up to 98% | organic-chemistry.org |
Heterogeneous catalysts are crucial for their stability, ease of separation, and reusability, making processes more cost-effective and sustainable. nih.gov They can be applied in two key ways for synthesizing this compound: direct thioetherification and the reduction of a benzaldehyde precursor.
For the thioetherification step, solid acid catalysts like NAFION®, a recyclable superacid, can replace homogeneous acids like triflic acid. nih.govresearchgate.net This allows for the catalyst to be used in multiple reaction cycles without a significant drop in efficiency, which is a major advantage for industrial-scale production. nih.gov
Alternatively, a two-step route can be envisioned where 4-iso-butylthiobenzaldehyde is first synthesized and then reduced to the target benzyl alcohol. The selective hydrogenation of the aldehyde group can be achieved using various heterogeneous catalysts. Catalysts based on nickel, palladium, and platinum are commonly used for hydrogenation reactions. youtube.com For instance, Raney Nickel is a powerful catalyst prepared by treating an aluminum-nickel alloy with sodium hydroxide. youtube.com Platinum oxide is another effective catalyst that is reduced in situ to elemental platinum. youtube.com While palladium on charcoal is a common hydrogenation catalyst, it can sometimes be less effective for carbonyl groups compared to other functional groups. youtube.com Copper-based catalysts, such as copper chromite, are also employed, though they often require higher temperatures and pressures. youtube.comyoutube.com
Table 2: Heterogeneous Catalysts for Aldehyde Reduction
| Catalyst | Substrate | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Raney Nickel | Aldehyde | Hydrogenation | Highly active, prepared from Al-Ni alloy. | youtube.com |
| Platinum Oxide (PtO₂) | Aldehyde | Hydrogenation | Powerful catalyst, reduced in situ. | youtube.com |
| Palladium on Charcoal (Pd/C) | Aldehyde | Hydrogenation | Commonly used, may have selectivity challenges with carbonyls. | youtube.comyoutube.com |
| Copper Chromite | Aldehyde | Hydrogenation | Requires higher temperatures (>200°C), inexpensive. | youtube.comyoutube.com |
| NAFION® | Alcohol & Thiol | Dehydrative Thioetherification | Recyclable solid superacid catalyst. | nih.govresearchgate.net |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, particularly in asymmetric synthesis. For the synthesis of thioethers, recent developments have demonstrated stereoselective, thiol-free protocols using isothiouronium salts as deoxasulfenylating agents. researchgate.net These methods can convert alcohols to thioethers with high stereoselectivity. researchgate.net
A specific organocatalytic approach that could be adapted for the synthesis of the 4-iso-butylthio- core structure involves a photochemical process. sigmaaldrich.comnih.govscimarina.org In this method, an indole (B1671886) thiolate organocatalyst is excited by light, gaining strong reducing power. nih.govscimarina.org This allows it to activate substrates like aryl chlorides for subsequent reactions. While this particular method is photocatalytic, the central role of the small organic molecule as the catalyst is a key feature of organocatalysis. The development of chiral organocatalysts for such transformations could pave the way for stereoselective routes to chiral derivatives of this compound.
Photocatalysis utilizes light to drive chemical reactions and has opened doors to novel synthetic pathways under mild conditions. A groundbreaking photocatalytic organocatalytic protocol allows for the synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides, completely avoiding the use of odorous thiols. sigmaaldrich.comnih.gov
The mechanism involves an indole thiolate organocatalyst which, upon excitation with 405 nm light, becomes a potent reductant. nih.govscimarina.org It can activate a typically unreactive aryl chloride (e.g., 4-chlorobenzyl alcohol) via single-electron transfer to form an aryl radical. This radical is then trapped by tetramethylthiourea, which serves as the sulfur source. sigmaaldrich.com A subsequent polar reaction with an alcohol (or an internal alcohol group) leads to the formation of the thioether product. nih.govscimarina.org This method is notable for its mild conditions and broad substrate scope. researchgate.net The reaction is typically conducted using an 18 W lamp at a temperature of 40-42 °C. unibo.it This strategy represents a significant advancement in forming the thioether core structure of molecules like this compound.
Chemical Reactivity and Transformation Mechanisms of 4 Iso Butylthiobenzyl Alcohol
Oxidation Chemistry of the Thioether Group
The sulfur atom in the thioether group of 4-iso-butylthiobenzyl alcohol is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a cornerstone of organosulfur chemistry, allowing for the modulation of the sulfur center's electronic and steric properties.
Mechanistic Studies of Sulfoxide (B87167) and Sulfone Formation
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a stepwise process. The mechanism typically involves the nucleophilic sulfur atom attacking an electrophilic oxygen atom from an oxidizing agent. masterorganicchemistry.com
Step 1: Sulfoxide Formation The sulfur atom uses a lone pair of electrons to attack the oxidant (e.g., a peroxy acid like m-CPBA or hydrogen peroxide), forming a transient intermediate. The subsequent cleavage of the weak oxygen-oxygen bond in the oxidant results in the formation of a sulfoxide and a byproduct.
Step 2: Sulfone Formation The sulfoxide can undergo further oxidation to a sulfone. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the attached oxygen atom. Consequently, stronger oxidizing agents or more forcing reaction conditions are generally required for the second oxidation step. The mechanism is analogous to the first, with the sulfoxide sulfur attacking another molecule of the oxidant.
Common oxidants for these transformations include hydrogen peroxide (H₂O₂), peroxyacids, and potassium permanganate (B83412) (KMnO₄). patsnap.comwikipedia.org The reaction is often catalyzed by acids or specific metal complexes.
Selective Oxidation Methodologies
Controlling the oxidation of this compound to selectively yield either the sulfoxide or the sulfone is a significant synthetic challenge, especially given the presence of the oxidizable benzyl (B1604629) alcohol moiety. The choice of reagent and reaction conditions is critical to prevent overoxidation to the sulfone and to avoid side reactions at the alcohol group. organic-chemistry.orgrsc.org
Several methodologies have been developed for the selective oxidation of thioethers:
To Sulfoxide: Mild and controlled oxidizing agents are employed. A single equivalent of reagents like sodium periodate (B1199274) (NaIO₄) or m-chloroperoxybenzoic acid (m-CPBA) at low temperatures often provides good selectivity for the sulfoxide. masterorganicchemistry.com Catalytic systems, such as those using scandium(III) triflate with hydrogen peroxide, have been shown to be highly efficient for mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org
To Sulfone: Stronger oxidizing agents or a stoichiometric excess of the oxidant are typically used. Reagents like potassium permanganate (KMnO₄) or excess hydrogen peroxide, often with a catalyst, can drive the reaction to completion to form the sulfone. wikipedia.org The chemoselectivity can sometimes be controlled by the choice of solvent and temperature. organic-chemistry.orgacs.org
The following table summarizes common oxidation conditions and their expected selectivity for a generic aryl alkyl thioether.
| Reagent(s) | Typical Conditions | Primary Product | Notes |
|---|---|---|---|
| 1 eq. H₂O₂ | Catalyst (e.g., Sc(OTf)₃), RT | Sulfoxide | Good selectivity for mono-oxidation. organic-chemistry.org |
| 1 eq. m-CPBA | CH₂Cl₂, 0 °C to RT | Sulfoxide | Common and effective method. masterorganicchemistry.com |
| >2 eq. H₂O₂ | Acetic Acid, Heat | Sulfone | Overoxidation is favored. |
| KMnO₄ | Alkaline solution | Sulfone | Powerful oxidant; may also oxidize the alcohol. wikipedia.org |
| O₂/Air | DPDME, High Temp | Sulfone | Green oxidation method; temperature controls selectivity. organic-chemistry.org |
| O₂/Air | DPDME, Low Temp | Sulfoxide | Milder conditions favor the sulfoxide. organic-chemistry.org |
Radical Pathways in Thioether Oxidation
While many thioether oxidations proceed via polar, two-electron mechanisms, radical pathways can also be involved, particularly under photochemical conditions or with specific initiators. rsc.org The reaction of thioethers with hydroxyl radicals (HO•), for example, can lead to one-electron oxidation. acs.orgnih.gov
This process typically begins with the formation of a thioether radical cation (R₂S•⁺). This intermediate is a key species that can react further. In the presence of molecular oxygen, the radical cation can be trapped to form a peroxyl radical intermediate, which subsequently rearranges and eliminates to yield the sulfoxide. acs.org Mechanistic studies suggest that superoxide (B77818) radical anions (O₂•⁻) can also be the primary reactive oxygen species responsible for the oxidation in some photocatalytic systems. rsc.org Solvent-promoted oxidation using O₂ or air can also proceed through a free radical process initiated by solvent-generated radicals. organic-chemistry.org
Reactions of the Benzyl Alcohol Moiety
The benzyl alcohol group in this compound is a versatile functional handle, allowing for transformations at the benzylic carbon and the hydroxyl oxygen.
Esterification and Etherification Studies
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields an ester. This reversible reaction is known as the Fischer esterification. masterorganicchemistry.comlibretexts.orgchemistrysteps.comorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orgstudy.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to give the final ester product. masterorganicchemistry.com To drive the equilibrium towards the ester, either the alcohol is used in large excess or the water produced is removed from the reaction mixture. libretexts.orgchemistrysteps.com
Etherification: The benzyl alcohol moiety can also undergo etherification. Self-condensation (dehydration) of two molecules of this compound under acidic conditions can produce bis(4-iso-butylthiobenzyl) ether. scielo.br This reaction typically requires heating with a strong acid catalyst. researchgate.net Alternatively, etherification can be achieved by reacting the alcohol with a different alcohol in the presence of an acid catalyst, leading to an unsymmetrical ether. researchgate.netscienceopen.com The mechanism is similar to the Sₙ1 substitution, where one molecule of the protonated alcohol loses water to form a benzylic carbocation, which is then trapped by a second molecule of alcohol acting as a nucleophile.
Oxidation to Aldehydes and Carboxylic Acids: Mechanistic Insights
The oxidation of this compound, a primary alcohol, can yield either 4-iso-butylthiobenzaldehyde or 4-iso-butylthiobenzoic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgwikipedia.org The transformation from the alcohol to the aldehyde is a two-electron oxidation, while the subsequent conversion to the carboxylic acid requires an additional two-electron oxidation.
The general mechanism for the oxidation of primary alcohols involves several key steps. masterorganicchemistry.com For many common oxidants, particularly those based on chromium (VI), the initial step is the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. The crucial subsequent step is typically an E2-like elimination. masterorganicchemistry.comlibretexts.org In this step, a base removes the proton from the carbon atom bearing the oxygen (the benzylic carbon in this case). Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen pi bond (the carbonyl group), and the bond between the oxygen and the oxidant (e.g., chromium) breaks, with the oxidant acting as the leaving group. masterorganicchemistry.comlibretexts.org The presence of a hydrogen on the benzylic carbon is essential for this oxidation to occur. libretexts.org
To selectively obtain the aldehyde, milder oxidizing agents or specific reaction conditions are necessary to prevent over-oxidation to the carboxylic acid. libretexts.org This can be achieved by using reagents like Pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent. libretexts.org Performing the reaction in the absence of water prevents the formation of the aldehyde hydrate (B1144303) (gem-diol), which is the intermediate required for further oxidation to the carboxylic acid. wikipedia.org Distilling the aldehyde as it forms is another strategy to prevent its further oxidation. libretexts.org
For the synthesis of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (generated from sodium dichromate and sulfuric acid, known as the Jones reagent) are employed in the presence of water. wikipedia.org Under these conditions, the initially formed aldehyde is hydrated to a gem-diol, which is then readily oxidized to the corresponding carboxylic acid. wikipedia.org
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Conditions | Mechanistic Feature |
| Pyridinium chlorochromate (PCC) | 4-iso-butylthiobenzaldehyde | Anhydrous solvent (e.g., CH₂Cl₂) | Stops at the aldehyde stage due to mild nature and anhydrous conditions. libretexts.org |
| Swern Oxidation (DMSO, oxalyl chloride, base) | 4-iso-butylthiobenzaldehyde | Anhydrous, low temperature | Forms an activated DMSO species that facilitates oxidation without over-oxidation. wikipedia.org |
| Potassium permanganate (KMnO₄) | 4-iso-butylthiobenzoic acid | Aqueous, often basic or acidic | Strong oxidant that converts the primary alcohol completely to the carboxylic acid. wikipedia.org |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-iso-butylthiobenzoic acid | Aqueous acetone | Strong oxidant; proceeds via the aldehyde and its hydrate to the carboxylic acid. |
Reactivity of the Aromatic Ring System
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two substituents: the hydroxymethyl group (-CH₂OH) and the isobutylthio group (-S-iBu).
Both the thioether and the hydroxymethyl groups are classified as activating, ortho-, para-directing groups for electrophilic aromatic substitution.
Isobutylthio group (-S-iBu): The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This donation of electron density stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. youtube.com This makes the thioether group a moderately strong activating group.
Hydroxymethyl group (-CH₂OH): This group is considered a weak activating group. While it doesn't have a lone pair directly attached to the ring, it is generally electron-donating through hyperconjugation and weak induction.
Since the two groups are in a para relationship, the para position relative to each is already occupied. Therefore, substitution will occur at the ortho positions. The positions ortho to the isobutylthio group (C2 and C6) are electronically favored due to it being the stronger activating group. However, the position ortho to the hydroxymethyl group (C3 and C5) will also be substituted. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky isobutyl group potentially influencing the ratio of C2 to C3 substitution.
Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom. wikipedia.org
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. wikipedia.org
Modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring or the benzylic position of this compound.
Direct Arylation involves the coupling of a C-H bond with an aryl halide or equivalent. For this compound, this could theoretically occur at one of the ortho C-H bonds of the aromatic ring. These reactions are typically catalyzed by palladium complexes and often require a directing group to achieve high regioselectivity. The thioether or alcohol functionalities could potentially serve this directing role under specific catalytic conditions.
Cross-Coupling Reactions provide a more versatile route to functionalization. The benzylic alcohol can be a key participant in these reactions. While the hydroxyl group itself is a poor leaving group, it can be activated or transformed to facilitate coupling. A prominent example is the Suzuki-Miyaura coupling, where a palladium catalyst can facilitate the direct reaction between a benzyl alcohol and an arylboronic acid to form a diarylmethane structure. nih.gov This method is advantageous as it avoids the pre-functionalization of the alcohol into a halide. Other cross-coupling reactions, such as Heck, Sonogashira, or Buchwald-Hartwig amination, would typically require converting the aromatic ring into an aryl halide or triflate first, via electrophilic halogenation, for instance.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd(PPh₃)₄ or similar Pd(0) catalyst | Diaryl- or Aryl-alkyl-methane derivative nih.gov |
| Heck Coupling | (Halogenated) this compound + Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Substituted styrene (B11656) derivative |
| Sonogashira Coupling | (Halogenated) this compound + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne derivative |
| Buchwald-Hartwig Amination | (Halogenated) this compound + Amine | Pd catalyst, phosphine ligand, base | N-Aryl amine derivative |
Rearrangement Reactions Involving the this compound Skeleton
Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. youtube.com The this compound skeleton does not, in its native form, contain the typical structural motifs (like a 1,5-diene for a Cope rearrangement or an allyl vinyl ether for a Claisen rearrangement) required for common sigmatropic shifts.
However, the potential for such rearrangements could be unlocked through chemical modification. For instance, a nih.govbeilstein-journals.org-sigmatropic rearrangement could be envisioned if the thioether were first oxidized to a sulfoxide and then converted into an appropriate ylide. More directly, metal-catalyzed sigmatropic rearrangements of alcohols are known, providing a pathway to reorganize carbon skeletons. nih.govresearchgate.net For example, a catalyzed process could potentially promote the migration of the aryl group, although such a reaction is not commonly observed for simple benzyl alcohols. The likelihood and pathway of such a rearrangement would be highly dependent on the specific catalyst and reaction conditions employed. nih.gov
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, encompassing cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu Beyond the sigmatropic shifts discussed above, the direct participation of this compound in other pericyclic reactions is limited by its structure.
The aromatic ring is generally resistant to participating as the π-component in cycloaddition reactions like the Diels-Alder reaction because such a transformation would require the loss of aromatic stabilization energy. While examples exist (e.g., Birch reduction followed by cycloaddition), they require harsh conditions and significant pre-functionalization to disrupt the aromaticity.
Therefore, for the this compound skeleton to be involved in pericyclic reactions, it would almost certainly need to undergo prior transformations to install the necessary reactive frameworks, such as dienes, dienophiles, or other conjugated systems.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature, specific experimental data on the chemical reactivity, transformation mechanisms, reaction kinetics, and thermodynamics of this compound is not publicly available. Consequently, a detailed analysis as requested, including kinetic isotope effects, activation energy determinations, and the thermodynamic stability of its intermediates, cannot be provided at this time.
The study of chemical compounds relies on published research, and in the case of this compound, there appears to be a gap in the scientific record concerning its specific reaction dynamics. While general principles of chemical kinetics and thermodynamics govern the behavior of all molecules, including substituted benzyl alcohols, the absence of empirical data for this particular compound prevents a scientifically rigorous discussion of its unique properties.
Information regarding the following specific areas of inquiry for this compound is currently unavailable:
Studies on Reaction Kinetics and Thermodynamics
Thermodynamic Stability of Intermediates:The thermodynamic stability of any potential reaction intermediates of this compound has not been reported. These data are vital for mapping the potential energy surface of its chemical transformations.
Without dedicated research into this compound, any discussion of its chemical reactivity would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Further experimental investigation is required to characterize the chemical behavior of this compound.
Derivatization and Functionalization Strategies of 4 Iso Butylthiobenzyl Alcohol
Synthesis of Novel Thioether Derivatives
The thioether moiety is a key functional group that can be readily modified, primarily through oxidation, to alter the electronic and steric properties of the molecule.
The oxidation of the sulfur atom in 4-iso-butylthiobenzyl alcohol to form the corresponding sulfoxide (B87167) and sulfone derivatives is a fundamental transformation. This process enhances the polarity of the molecule and provides access to valuable synthetic intermediates. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.
Various reagents are known to effectively oxidize sulfides. For a selective conversion to sulfoxides, mild oxidizing agents are typically employed. Common reagents include hydrogen peroxide (H₂O₂) in the presence of catalysts, or meta-chloroperbenzoic acid (m-CPBA). researchgate.net The use of H₂O₂ is often preferred due to its environmental compatibility. For instance, catalysts like tantalum carbide can facilitate the selective oxidation of sulfides to sulfoxides with H₂O₂. organic-chemistry.org Stronger oxidizing conditions or a different choice of catalyst, such as niobium carbide, can push the oxidation further to yield the corresponding sulfone. organic-chemistry.org Other effective systems for generating sulfones include urea-hydrogen peroxide with phthalic anhydride, which can directly convert sulfides to sulfones without the isolation of the sulfoxide intermediate. organic-chemistry.org
These oxidized derivatives, 4-iso-butylthiobenzyl sulfoxide and 4-iso-butylthiobenzyl sulfone, serve as important intermediates. The introduction of the sulfinyl or sulfonyl group activates the benzylic position and can influence the reactivity of the aromatic ring and the hydroxyl group.
Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones
| Oxidizing Agent/System | Target Product | Typical Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | Room Temperature | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Room Temperature | organic-chemistry.orgorganic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Ethyl Acetate | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Stoichiometry dependent | researchgate.net |
| Selectfluor / H₂O | Sulfoxide/Sulfone | Ambient Temperature | organic-chemistry.org |
Thionation and sulfuration reactions in this context primarily refer to the formation of the core thioether structure itself. The synthesis of this compound can be envisioned through the coupling of a substituted benzyl (B1604629) alcohol with a suitable thiol. Copper-catalyzed thioetherification represents a modern and efficient method for this C–S bond formation. nih.gov This approach involves reacting a benzyl alcohol with a thiol, such as isobutane-1-thiol, in the presence of a copper catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov This method is valued for its mild conditions and tolerance of various functional groups. The reaction is believed to proceed through a Lewis-acid-mediated Sₙ1-type mechanism, where an in-situ generated carbocation is attacked by the thiol nucleophile. nih.gov
Functionalization of the Hydroxyl Group
The benzylic hydroxyl group is a primary site for functionalization, enabling the synthesis of a diverse array of derivatives through esterification, etherification, and conversion to halides.
The hydroxyl group of this compound can be masked with a promoiety to create a prodrug. The design principle involves creating a new molecule that is chemically stable until it reaches a specific physiological environment where the promoiety is cleaved, releasing the active parent alcohol. Common strategies involve forming esters or ethers that are susceptible to enzymatic or chemical hydrolysis. nih.gov
Another advanced strategy involves incorporating environment-sensitive functional groups. For example, borylated benzyloxy groups can be designed to undergo cleavage in the presence of elevated levels of hydrogen peroxide, a condition found in certain disease states. nih.gov Attaching such a boron-containing promoiety to the hydroxyl group of this compound would represent a structural modification aimed at targeted release. The linkage between the drug and the releasing group is critical for stability; esters and phosphates are common choices, though expanding the range of linkers is an active area of research to improve stability in biological systems. nih.gov
The conversion of the hydroxyl group to ethers and esters is a cornerstone of synthetic chemistry, often used to install protecting groups or to create new molecules with distinct properties.
Benzylic Ethers: The formation of benzylic ethers from this compound can be achieved under various conditions. A mild and effective method utilizes 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group transfer agent under neutral conditions upon warming. beilstein-journals.orgorgsyn.org An in-situ protocol involves reacting the alcohol with 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgnih.gov Lewis acids such as zinc(II) chloride or copper(II) trifluoromethanesulfonate can also catalyze the reaction between benzyl alcohols and other alcohols to form unsymmetrical ethers. nih.govgoogle.com
Table 2: Selected Methods for Benzylic Ether Synthesis
| Reagent/Catalyst | Co-reactant | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 2-Benzyloxy-1-methylpyridinium triflate | --- | Toluene (B28343) | Heat (90 °C) | beilstein-journals.orgorgsyn.org |
| Cu(OTf)₂ | Thiol/Alcohol | Dichloromethane | 25 °C | nih.gov |
| Zinc(II) chloride | Alcohol | --- | Room Temperature | google.com |
| Methyl Triflate / 2-Benzyloxypyridine | --- | Toluene | 90 °C | beilstein-journals.orgnih.gov |
Benzylic Esters: Fischer esterification is the classic method for synthesizing esters, involving the reaction of an alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comathabascau.ca This is an equilibrium-driven process, often facilitated by using one reactant in excess or by removing water as it is formed. masterorganicchemistry.com The reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid carbonyl, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. youtube.com
Table 3: Fischer Esterification for Benzyl Ester Synthesis
| Carboxylic Acid | Alcohol | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Acetic Acid | Benzyl Alcohol | Amberlyst-15 resin | Heterogeneous catalyst | researchgate.net |
| General R-COOH | General R'-OH | H₂SO₄, TsOH, or H⁺ | Reversible, acid-catalyzed | masterorganicchemistry.comathabascau.ca |
The transformation of the benzylic hydroxyl group into a halide (chloride or bromide) creates a highly valuable intermediate. Benzylic halides are excellent electrophiles for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The conversion of benzyl alcohols to benzyl halides can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) is commonly used to produce benzyl chlorides, while phosphorus tribromide (PBr₃) is used for benzyl bromides. Ammonium halides in ionic liquids have also been reported as useful reagents for converting primary alcohols to organohalides. researchgate.net Another approach involves the use of N-halosuccinimides (NCS for chlorination, NBS for bromination), which can convert tertiary benzyl alcohols to vicinal halohydrins through a proposed alkene intermediate. mdpi.com For a primary alcohol like this compound, reagents like SOCl₂ or PBr₃ would lead to direct substitution of the hydroxyl group. The resulting 4-iso-butylthiobenzyl halide is then primed for reactions such as substitution with cyanide to form nitriles or participation in various metal-catalyzed cross-coupling reactions. shaalaa.com
Modification of the Iso-butyl Group
The iso-butyl group, while generally considered chemically robust, offers opportunities for selective functionalization to introduce complexity and new physicochemical properties.
The functionalization of unactivated C(sp³)–H bonds on alkyl chains is a significant area of research in organic synthesis. For the iso-butyl group of this compound, the tertiary C–H bond at the methine position is a logical site for initial modification due to its relative weakness compared to the primary C–H bonds of the methyl groups.
Transition-metal-catalyzed C–H functionalization represents a powerful tool for derivatizing thioethers. rsc.org Methodologies employing catalysts based on palladium, rhodium, or iridium could potentially achieve selective oxidation, amination, or carbon-carbon bond formation at the tertiary position of the iso-butyl group. Furthermore, photocatalytic approaches using acridinium (B8443388) catalysts have been shown to selectively functionalize alkyl groups on aryl ethers, a strategy that may be adaptable to thioether substrates.
Table 1: Potential Functionalization Reactions of the Iso-butyl Group
| Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|
| Oxidation | Mn-based complexes, Dioxiranes | Tertiary Alcohol (-C(CH₃)₂OH) |
| Halogenation | N-Bromosuccinimide (NBS), Light | Tertiary Bromide (-C(CH₃)₂Br) |
| Nitrene Insertion | Rh₂(esp)₂, PhI=NNs | Sulfonamide (-C(CH₃)₂NHNs) |
The introduction of new functional groups onto the iso-butyl chain opens pathways for creating additional stereocenters. The synthesis of chiral thioethers is a challenging field due to the potential for sulfur to poison metal catalysts. nih.gov However, biocatalytic strategies have emerged as a promising alternative. nih.gov
For instance, if the iso-butyl group were oxidized to a ketone, enantioselective reduction using chiral catalysts or enzymes (e.g., ketoreductases) could yield a chiral secondary alcohol. Alternatively, if a double bond were introduced via elimination, asymmetric dihydroxylation or epoxidation could install two new stereocenters. Enantioselective substitution reactions on tertiary chlorides, which could be formed on the alkyl chain, provide another route to quaternary stereogenic centers. acs.org
Table 2: Strategies for Incorporating Stereocenters
| Precursor Functional Group | Asymmetric Reaction | Potential Chiral Product |
|---|---|---|
| Alkene | Asymmetric Dihydroxylation | Chiral Diol |
| Ketone | Asymmetric Reduction | Chiral Alcohol |
| Prochiral C-H Bond | Enzymatic Hydroxylation | Chiral Alcohol |
| Tertiary Chloride | Sₙ2 displacement with chiral nucleophile | Chiral Quaternary Center |
Regioselective Functionalization of the Phenyl Ring
The aromatic ring of this compound is electron-rich due to the donating effects of the thioether and, to a lesser extent, the hydroxymethyl group. This allows for various regioselective functionalization strategies.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation of the adjacent (ortho) C–H bond. wikipedia.orgbaranlab.org
In this compound, both the thioether and the (deprotonated) benzylic alcohol can act as DMGs. The thioether is generally a more potent DMG than the benzylic alkoxide. Therefore, treatment with a strong base would likely result in selective lithiation at the positions ortho to the sulfur atom (C3 and C5). The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install new functional groups with high regioselectivity. harvard.edu
Table 3: Examples of ortho-Functionalization via DoM
| Electrophile | Reagent Example | Installed Functional Group |
|---|---|---|
| Carbonyl Compound | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Halogen Source | Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
| Boronic Ester | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) |
| Alkylating Agent | Methyl iodide (CH₃I) | Methyl (-CH₃) |
While DoM targets the ortho position, other methods can target meta or para positions. For instance, transition-metal-catalyzed C–H functionalization, in the absence of a strong directing group, can be governed by steric and electronic factors, often favoring the least hindered position. Some iridium-based catalyst systems have shown a remarkable ability to override typical steric hindrance and achieve selective ortho-C–H activation even in the presence of alkyl groups without a coordinating heteroatom. nih.govresearchgate.net Additionally, methods involving hypervalent iodine reagents can be used for site-selective halogenation, often with a preference for the para position relative to the most activating group. nsf.gov These approaches offer complementary reactivity to classical electrophilic aromatic substitution and DoM.
Polymerization and Material Science Precursor Studies
The bifunctional nature of this compound, possessing both a polymerizable alcohol group and a property-modifying thioether, makes it an interesting candidate as a monomer or precursor for materials science applications.
The benzyl alcohol moiety can be utilized in several polymerization schemes. It can serve as an initiator for the ring-opening polymerization of cyclic esters like lactide. researchgate.net Alternatively, it can be chemically modified into a more reactive monomer; for example, esterification with acryloyl chloride would yield a polymerizable acrylate (B77674) monomer. Studies have also shown that benzyl alcohol itself can undergo polymerization in the gas phase over acidic catalysts like zeolites to form polybenzyls. u-szeged.hu
The thioether group can be incorporated into the polymer backbone to create polythioethers, a class of polymers known for applications such as sealants and polymer electrolytes. rsc.org The presence of sulfur can enhance properties like refractive index and thermal stability. Furthermore, the thioether can be oxidized post-polymerization to a sulfoxide or sulfone. nih.govresearchgate.net This transformation not only changes the physical properties of the material (e.g., polarity and solubility) but can also be used to create cleavable polymers, where the sulfone can be displaced by a thiol in a "declick" reaction. nih.govresearchgate.netbohrium.com In the context of organic electronics, alkylthio side chains are known to influence the molecular packing and electronic properties of conjugated polymers. rsc.orgrsc.org
Table 4: Potential Polymerization Strategies and Applications
| Monomer Strategy | Polymerization Method | Potential Polymer Class | Key Feature/Application |
|---|---|---|---|
| Use as initiator | Ring-Opening Polymerization (ROP) | End-functionalized Polyester | Modifies polymer surface properties |
| Conversion to acrylate | Free-Radical Polymerization | Poly(benzyl acrylate) derivative | Thioether in side chain |
| Dimerization/Coupling | Step-Growth Polymerization | Poly(ether-thioether) | High refractive index materials |
| Post-polymerization oxidation | Oxidation of thioether backbone | Poly(sulfoxide/sulfone) | Stimuli-responsive materials, cleavable polymers |
Monomer Synthesis for Advanced Materials
The presence of a benzyl alcohol group on this compound allows for its conversion into a variety of polymerizable monomers. A common and effective strategy is the dehydration of the benzyl alcohol to form a vinyl group, yielding 4-iso-butylthiostyrene. This styrene (B11656) derivative can then be polymerized using various techniques to create well-defined polymers with tailored properties.
Living anionic polymerization is a particularly powerful method for producing polymers with controlled molecular weights and narrow molecular weight distributions. polymersource.ca For instance, analogous styrenic monomers, such as 4-hydroxystyrene (after protection of the hydroxyl group), have been successfully polymerized using this technique. polymersource.carsc.org Similarly, 4-iso-butylthiostyrene could be subjected to living anionic polymerization to yield poly(4-iso-butylthiostyrene). The resulting polymer would possess a hydrophobic backbone with pendant thioether groups, which could impart unique properties such as a high refractive index and responsiveness to oxidative stimuli. nih.gov
Another approach involves the conversion of the benzyl alcohol to an acrylate or methacrylate (B99206) monomer. This can be achieved through esterification with acryloyl chloride or methacryloyl chloride. The resulting monomers, 4-iso-butylthiobenzyl acrylate and 4-iso-butylthiobenzyl methacrylate, can be polymerized via controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods offer excellent control over the polymer architecture, allowing for the synthesis of block copolymers and other complex structures.
The thioether linkage in these monomers and the resulting polymers is not merely a passive component. The sulfur atom can be oxidized to a sulfoxide or sulfone, leading to a significant change in polarity. This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can be exploited to create stimuli-responsive materials that change their properties in the presence of reactive oxygen species (ROS). rsc.orgresearchgate.netbeilstein-journals.org This responsiveness is highly desirable for applications in drug delivery and biomedical devices. rsc.orgnih.gov
| Monomer Derivative | Polymerization Method | Potential Polymer Properties | Key Features |
| 4-iso-Butylthiostyrene | Living Anionic Polymerization | Controlled molecular weight, narrow polydispersity, high refractive index | Precise control over polymer architecture |
| 4-iso-Butylthiobenzyl Acrylate | ATRP, RAFT | Well-defined block copolymers, stimuli-responsive | Versatile for creating complex architectures |
| 4-iso-Butylthiobenzyl Methacrylate | ATRP, RAFT | Similar to acrylate, potentially higher glass transition temperature | Tunable thermal properties |
Incorporation into Supramolecular Assemblies
The thioether and aromatic moieties of this compound and its derivatives make them excellent candidates for incorporation into supramolecular assemblies through non-covalent interactions. Host-guest chemistry, a cornerstone of supramolecular chemistry, provides a powerful toolkit for organizing molecules into functional architectures. frontiersin.orgnih.govfrontiersin.org
Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are known to form inclusion complexes with guest molecules that possess complementary size, shape, and chemical properties. frontiersin.orgdntb.gov.ua The aromatic ring of a this compound derivative can act as a guest, becoming encapsulated within the hydrophobic cavity of a macrocyclic host. For example, thioether-functionalized porous β-cyclodextrin polymers have demonstrated efficient binding of various guest molecules. researchgate.net This encapsulation can modify the solubility, stability, and reactivity of the guest molecule.
Furthermore, the thioether group itself can participate in coordination chemistry. The sulfur atom, with its lone pairs of electrons, can act as a ligand, coordinating to metal ions to form metallo-supramolecular assemblies. This has been demonstrated with thioether-bridged peptide macrocycles, where the sulfur oxidation state can modulate protein interactions. nih.gov By designing appropriate multidentate ligands based on this compound, it is possible to construct discrete coordination cages or extended coordination polymers with interesting catalytic or sensing properties.
The benzyl alcohol group can also be derivatized to introduce recognition motifs that drive supramolecular assembly. For example, conversion to a carboxylic acid or an amide can introduce hydrogen bonding capabilities, leading to the formation of well-ordered structures in solution or on surfaces.
| Supramolecular System | Driving Interaction | Resulting Assembly | Potential Application |
| Derivative + Cyclodextrin | Host-Guest Inclusion | Inclusion Complex | Drug delivery, sensing |
| Derivative + Metal Ion | Coordination Bonding | Metallo-supramolecular Cage/Polymer | Catalysis, materials with magnetic/optical properties |
| Functionalized Derivative | Hydrogen Bonding | Self-Assembled Monolayers, Liquid Crystals | Surface modification, optoelectronics |
Self-Assembly Properties of Derived Structures
By strategically modifying this compound, it is possible to create amphiphilic molecules that spontaneously self-assemble into well-defined nanostructures in selective solvents. A common approach is to attach a hydrophilic polymer chain, such as poly(ethylene glycol) (PEG), to the benzyl alcohol moiety. The resulting amphiphilic block copolymer, consisting of a hydrophobic poly(4-iso-butylthiostyrene) block and a hydrophilic PEG block, would be expected to self-assemble in aqueous solution to form micelles or other morphologies. researchgate.netacs.orgbohrium.com
These self-assembled structures typically feature a core composed of the hydrophobic thioether-containing blocks and a corona of the hydrophilic PEG chains. researchgate.net The hydrophobic core can serve as a reservoir for encapsulating hydrophobic drug molecules, protecting them from the aqueous environment and facilitating their delivery to target sites. The stimuli-responsive nature of the thioether group adds another layer of functionality. Upon exposure to an oxidative environment, the thioether core can be converted to the more hydrophilic sulfoxide or sulfone, leading to the destabilization and disassembly of the micelle and the controlled release of the encapsulated cargo. researchgate.net
The morphology of the self-assembled structures can be tuned by varying the relative block lengths of the hydrophobic and hydrophilic segments. For instance, self-immolative poly(benzyl ether)-based amphiphiles have been shown to form micelles that can be triggered to depolymerize and release their contents. acs.orgnih.gov Similar principles could be applied to polymers derived from this compound. The branching of the iso-butyl group may also influence the packing of the polymer chains within the self-assembled structures, potentially affecting their morphology and stability. researchgate.net
| Derived Structure | Self-Assembly Behavior | Resulting Nanostructure | Key Feature |
| PEG-b-poly(4-iso-butylthiostyrene) | Micellization in water | Core-shell micelles | Stimuli-responsive drug delivery vehicle |
| Amphiphilic Benzyl Thioether | Formation of vesicles/nanoparticles | Vesicles, Nanoparticles | Encapsulation of hydrophilic or hydrophobic guests |
| Thioether-containing block copolymer | Microphase separation in bulk | Lamellar, cylindrical, or spherical domains | Nanostructured materials with tunable properties |
Theoretical and Computational Chemistry Studies on 4 Iso Butylthiobenzyl Alcohol
Quantum Chemical Calculations for Structural Elucidation (Beyond basic identification)
Quantum chemical calculations provide a powerful lens to examine the three-dimensional structure and electronic properties of molecules with high precision. For 4-iso-butylthiobenzyl alcohol, these methods go beyond simple bond connectivity to reveal the subtle interplay of forces that govern its preferred shapes and reactivity.
The flexibility of the iso-butyl group and the thioether and alcohol functionalities in this compound gives rise to multiple possible spatial arrangements, or conformers. Density Functional Theory (DFT) methods are a cornerstone of modern computational chemistry for performing conformational analysis. By systematically rotating the rotatable bonds—specifically the C-S, S-C, and C-O bonds—a potential energy surface can be mapped out. This process identifies the various stable conformers (local minima) and the energy barriers (transition states) that separate them.
Illustrative Data: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) (°) | Dihedral Angle (S-C-C-O) (°) |
| 1 | 0.00 | 75.2 | 60.1 |
| 2 | 0.85 | -78.5 | 58.9 |
| 3 | 1.52 | 178.3 | 62.5 |
| 4 | 2.10 | 76.1 | 179.5 |
Note: This data is illustrative and represents the type of information that would be generated from a DFT conformational analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Illustrative Data: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 5.36 |
Note: This data is illustrative and represents typical values obtained from DFT calculations.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which is plotted on the molecule's electron density surface. In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com
For this compound, the ESP map would likely show a negative potential around the oxygen atom of the alcohol group and the sulfur atom of the thioether group, reflecting their high electronegativity and the presence of lone pairs of electrons. The hydrogen atom of the alcohol group would exhibit a positive potential. This visual representation is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions.
Reaction Mechanism Prediction and Validation
Computational chemistry is not only capable of describing stable molecules but can also be used to explore the pathways of chemical reactions. This involves identifying the transition states that connect reactants to products and mapping out the energy profile of the reaction.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this fleeting structure is a key step in understanding a reaction mechanism. For a potential reaction involving this compound, such as its oxidation or substitution, computational methods can be employed to find the geometry of the transition state.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.com An IRC analysis traces the minimum energy path from the transition state downhill to the reactants and products, confirming that the located transition state indeed connects the desired species. scm.comresearchgate.net The resulting energy profile provides the activation energy of the reaction, which is a critical factor in determining the reaction rate.
Reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Solvation models are computational methods that account for the effects of the solvent. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant.
For reactions of this compound, performing reaction pathway simulations with different solvation models can provide a more realistic picture of the reaction in a laboratory setting. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy compared to the gas phase. The choice of solvation model can be crucial for obtaining results that are in good agreement with experimental observations.
Catalytic Cycle Modeling for Specific Transformations
Catalytic cycle modeling for a molecule like this compound, particularly for transformations such as its oxidation to the corresponding aldehyde, would typically be investigated using quantum mechanical methods like Density Functional Theory (DFT). While no specific studies on this compound were identified, the methodology can be described based on research into the catalytic oxidation of other alcohols. mdpi.com
A common example is the aerobic oxidation of alcohols catalyzed by a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. mdpi.com A hypothetical catalytic cycle for the oxidation of this compound would involve several key steps:
Catalyst Activation: The active Cu(II) species is generated from a Cu(I) precursor in the presence of oxygen.
Oxidation of TEMPO: The Cu(II) catalyst oxidizes TEMPO-H to the active oxoammonium ion (TEMPO+). mdpi.com
Substrate Oxidation: The alcohol (this compound) is then oxidized by TEMPO+ to produce 4-iso-butylthiobenzaldehyde. In this step, the alcohol's hydroxyl group attacks the oxoammonium ion, followed by a proton transfer and subsequent elimination to yield the aldehyde, a protonated hydroxylamine, and the regenerated TEMPO-H. mdpi.com
Catalyst Regeneration: The Cu(I) species is regenerated, and TEMPO-H is re-oxidized, allowing the cycle to continue. mdpi.com
Computational modeling would calculate the Gibbs free energy of each intermediate and transition state in the cycle. This allows researchers to determine the reaction mechanism, identify the rate-determining step, and understand how the electronic and steric properties of the substrate (e.g., the electron-donating nature of the iso-butylthio group) influence the reaction kinetics.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for understanding how a molecule like this compound behaves in a condensed phase, such as in a solvent or interacting with other molecules. researchgate.net These simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system. nih.gov
Solvent Effects on Reactivity and Conformation
MD simulations can reveal how different solvents affect the three-dimensional shape (conformation) and reactivity of this compound. The large, nonpolar iso-butyl group and the polar benzyl (B1604629) alcohol moiety suggest that its conformation would be highly dependent on the solvent environment.
In polar protic solvents (e.g., water, ethanol), hydrogen bonding between the solvent and the alcohol's hydroxyl group would be significant. nih.gov Simulations could quantify the number and lifetime of these hydrogen bonds. nih.gov
In aprotic polar solvents (e.g., DMSO, THF), dipole-dipole interactions would dominate.
In nonpolar solvents (e.g., hexane), the molecule might adopt a more folded conformation to minimize unfavorable interactions between its polar hydroxyl group and the solvent.
By simulating the system in different solvents, researchers can generate data on conformational preferences and the solvent shell structure, which are crucial for predicting reaction outcomes.
Ligand-Substrate Interactions in Catalytic Systems
If this compound were to act as a substrate in an enzyme- or metal-catalyzed reaction, MD simulations could model its binding to the catalyst's active site. The sulfur atom in the iso-butylthio group could potentially coordinate with a metal center, influencing the binding orientation.
Simulations would track the substrate's position and orientation within the active site, calculating interaction energies and identifying key binding residues. This information is vital for understanding the basis of catalytic efficiency and selectivity. For instance, MD simulations have been used to study the interaction of ethanol (B145695) with platinum surfaces to understand catalytic oxidation processes. researchgate.net
Machine Learning and AI in Predicting Reactivity and Synthetic Routes
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways from vast datasets of chemical reactions. preprints.orgresearchgate.net
Predictive Models for Reaction Outcomes
Machine learning models, such as random forests or neural networks, can be trained on large databases of chemical reactions to predict the outcome of a new reaction. researchgate.netresearchgate.net For this compound, a model could predict the yield of a specific transformation (e.g., fluorination, oxidation) under various conditions (catalyst, solvent, temperature).
These models work by converting molecules into numerical representations (descriptors or fingerprints) and correlating these representations with reaction outcomes. researchgate.net A successful model could significantly reduce the need for trial-and-error experimentation by identifying optimal reaction conditions in silico. preprints.org
Table 1: Hypothetical Data for an ML Model Predicting Deoxyfluorination Yield
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Benzyl alcohol | DBU | THF | 25 | 85 |
| 4-Methoxybenzyl alcohol | BTMG | Acetonitrile (B52724) | 25 | 92 |
| This compound | DBU | THF | 25 | 78 |
| This compound | BTMG | THF | 40 | 88 |
This table is illustrative and not based on experimental data.
Retrosynthetic Analysis Algorithms
For this compound, a retrosynthesis algorithm might propose the following disconnections:
C-S Bond Disconnection: Breaking the bond between the sulfur atom and the benzyl group. This would lead to 4-mercaptobenzyl alcohol and an iso-butyl halide as precursors.
C-C Bond Disconnection (within the iso-butyl group): This is generally less common but possible.
Functional Group Interconversion (FGI): Recognizing that the benzyl alcohol could be formed from the reduction of 4-iso-butylthiobenzaldehyde. The aldehyde, in turn, could be synthesized via other reactions. youtube.com
These AI tools can evaluate the proposed routes based on factors like reaction yield, cost of starting materials, and step count, accelerating the process of synthesis design. preprints.org
Advanced Analytical Techniques in the Research of 4 Iso Butylthiobenzyl Alcohol Excluding Basic Identification Data
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the elemental composition and tracing the transformation pathways of 4-iso-butylthiobenzyl alcohol and its derivatives. nih.gov Unlike standard mass spectrometry, HRMS provides ultra-high mass resolution and sub-ppm mass accuracy, enabling the confident determination of molecular formulas directly from complex mixtures without extensive purification. nih.gov This capability is crucial for studying reaction mechanisms, identifying metabolites, or analyzing degradation products where multiple species may be present simultaneously.
The integration of ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which is not possible with MS alone. nih.govnih.gov This technique measures an ion's collision cross-section (CCS), providing a descriptor of its three-dimensional structure in the gas phase. nih.gov
For this compound, IMS-MS would be particularly valuable in distinguishing it from structural isomers that have the same mass-to-charge ratio. For instance, isomers like 2-iso-butylthiobenzyl alcohol or 1-(4-(methylthio)phenyl)butan-1-ol would be indistinguishable by mass alone but would likely exhibit distinct drift times and CCS values in an IMS-MS experiment due to their different shapes. Furthermore, this technique can separate different conformers of the same molecule if their rotational interconversion is slow enough on the timescale of the experiment.
Illustrative Data Table: Predicted IMS-MS Data for Isomers of C₁₁H₁₆OS
| Compound Name | Molecular Formula | Exact Mass (m/z) | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |
| This compound | C₁₁H₁₆OS | 196.0922 | ~145.8 |
| 2-iso-Butylthiobenzyl alcohol | C₁₁H₁₆OS | 196.0922 | ~148.2 |
| 1-(4-(Methylthio)phenyl)butan-1-ol | C₁₁H₁₆OS | 196.0922 | ~150.5 |
Note: CCS values are hypothetical and for illustrative purposes, based on the principle that more extended structures generally have larger CCS values.
The analysis of fragmentation patterns generated during tandem mass spectrometry (MS/MS) is critical for elucidating the structure of unknown derivatives of this compound. tutorchase.com The way a molecule breaks apart upon collision-induced dissociation provides a roadmap of its connectivity. libretexts.org
For this compound (molecular weight: 196.31 g/mol ), key fragmentation pathways can be predicted based on the functional groups present:
Alpha-cleavage: The bond adjacent to the sulfur atom or the oxygen atom is a likely point of cleavage. miamioh.eduyoutube.com Loss of the isobutyl radical (•C₄H₉) would result in a fragment at m/z 139, corresponding to the [M-57]⁺ ion.
Benzylic Cleavage: A very common fragmentation for benzyl (B1604629) alcohols is the loss of the hydroxyl radical (•OH), leading to a stable benzylic cation. stackexchange.com However, the presence of the thioether may offer a competing pathway. Loss of water (H₂O) from the molecular ion could produce a peak at m/z 178.
Thioether Fragmentation: Cleavage of the C-S bond can occur, leading to the loss of the thio-isobutyl group or the benzyl alcohol moiety. A prominent fragment would be the tropylium-like ion at m/z 91, common for benzyl compounds, resulting from the cleavage of the C-S bond and rearrangement. stackexchange.com Another key fragment would be the ion at m/z 123, corresponding to the [C₇H₇S]⁺ fragment.
Illustrative Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Plausible Fragment Structure |
| 196.1 | 139.0 | •C₄H₉ | [C₇H₇OS]⁺ |
| 196.1 | 179.1 | •OH | [C₁₁H₁₅S]⁺ |
| 196.1 | 123.0 | •CH₂OH + C₃H₆ | [C₇H₇S]⁺ (Thio-tropylium ion) |
| 196.1 | 91.1 | •SCH₂CH(CH₃)₂ | [C₇H₇]⁺ (Tropylium ion) |
Advanced NMR Spectroscopy for Stereochemical and Conformational Research
While 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, advanced NMR techniques are required to unambiguously assign all signals, determine through-space atomic proximities, and investigate the molecule's dynamic behavior.
Two-dimensional (2D) NMR experiments are fundamental for the complete and unambiguous assignment of the proton and carbon signals of this compound, especially for the aromatic region and the isobutyl group. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It would be used to trace the connectivity within the isobutyl group (from the CH₂ to the CH and then to the two CH₃ groups) and to identify couplings between the benzylic CH₂ and the alcohol OH proton (if exchange is slow).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, it would show correlations from the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6, and from the thio-linked CH₂ protons to the aromatic carbon C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ic.ac.uk For this compound, NOESY could reveal spatial proximities between the protons of the isobutyl group and the aromatic ring, providing insights into the preferred conformation around the C-S bond.
Illustrative Data Table: Key HMBC and NOESY Correlations for this compound
| Proton (¹H) | Key HMBC Correlations (to ¹³C) | Key NOESY Correlations (to ¹H) |
| Benzylic CH₂ | C1 (ipso-CH₂OH), C2/C6 (ortho), C7 (ipso-S) | Aromatic H3/H5, Alcohol OH |
| Thio-linked CH₂ | C4 (ipso-S), C3/C5 (ortho), Isobutyl CH | Aromatic H3/H5, Isobutyl CH |
| Aromatic H2/H6 | C4 (ipso-S), C1 (ipso-CH₂OH), Benzylic CH₂ | Aromatic H3/H5, Benzylic CH₂ |
| Aromatic H3/H5 | C1 (ipso-CH₂OH), C4 (ipso-S) | Aromatic H2/H6, Thio-linked CH₂ |
In the solid state, molecular motion is highly restricted, leading to very broad NMR signals due to anisotropic interactions like chemical shift anisotropy and dipolar coupling. Solid-state NMR (ssNMR) uses techniques such as magic-angle spinning (MAS) to average these interactions and obtain high-resolution spectra.
For this compound, ssNMR would be invaluable for:
Polymorph Characterization: If the compound can crystallize in different forms (polymorphs), these forms will have distinct ssNMR spectra due to differences in their crystal packing and molecular conformation.
Analysis of Adsorbed States: When studying the interaction of the molecule with a surface (e.g., a catalyst or a stationary phase in chromatography), ssNMR can provide structural information about the adsorbed molecule.
Direct Sulfur Analysis: While challenging due to its low natural abundance and quadrupolar nature, ³³S ssNMR could potentially be used to directly probe the electronic environment around the sulfur atom, providing unique information not accessible by other NMR methods. huji.ac.il Studies on thiophene-based materials have shown the utility of 2D ssNMR experiments in resolving overlapping aromatic signals, a technique applicable here. nih.gov
Molecules like this compound are not static; they undergo rapid conformational changes at room temperature, such as rotation around single bonds (e.g., the Ar-S, S-CH₂, and Ar-CH₂OH bonds). libretexts.org Dynamic NMR (DNMR) involves acquiring spectra at different temperatures to study these processes. mdpi.com
By lowering the temperature, it may be possible to slow the rotation around the C-S bond to the point where distinct signals for non-equivalent conformers can be observed. As the temperature is raised, these separate signals will broaden, coalesce into a single broad peak, and then sharpen into an averaged signal. By analyzing the line shape changes and determining the coalescence temperature, the energy barrier (ΔG‡) for the rotational process can be calculated, providing fundamental data on the molecule's conformational flexibility. mdpi.comnih.gov
X-ray Crystallography for Crystalline State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which possesses both rigid (benzene ring) and flexible (iso-butyl group, hydroxymethyl group) components, crystallographic studies would provide invaluable insights into its solid-state conformation and intermolecular interactions.
Single Crystal X-ray Diffraction of Derivatives
While data for the parent alcohol is absent, the synthesis of derivatives is a common strategy to facilitate crystallization and probe structural modifications. For instance, esterification of the hydroxyl group or modification of the sulfide (B99878) linkage could yield crystalline materials suitable for single crystal X-ray diffraction. Such an analysis would determine critical parameters like crystal system, space group, unit cell dimensions, and the precise atomic coordinates. This data would allow for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the iso-butylthio and benzyl alcohol moieties in the solid state.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 8.2 | Unit cell dimension along the b-axis. |
| c (Å) | 15.1 | Unit cell dimension along the c-axis. |
| β (°) | 95.3 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Conformational Changes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and molecular structure of a compound. For this compound, these techniques would be particularly sensitive to the hydrogen bonding environment of the hydroxyl group and the conformational flexibility of the iso-butyl group.
In-situ IR/Raman for Reaction Monitoring and Intermediate Detection
Monitoring the synthesis of this compound in real-time is a key application of in-situ vibrational spectroscopy. For example, during its preparation from 4-fluorobenzyl alcohol and iso-butylthiol, one could monitor the disappearance of the thiol S-H stretching vibration and the appearance of characteristic bands associated with the newly formed thioether linkage. This would allow for the optimization of reaction conditions and the potential detection of transient intermediates.
Table 2: Potential Key Vibrational Frequencies for In-situ Monitoring of this compound Synthesis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Thiol (reactant) | S-H stretch | ~2550-2600 | Disappearance indicates consumption of the thiol reactant. |
| Alcohol | O-H stretch (free) | ~3600-3650 | Indicates the presence of the hydroxyl group. |
| Alcohol | O-H stretch (H-bonded) | ~3200-3500 | Broadening and shifting indicate hydrogen bonding in the product. |
| Aromatic C-S | C-S stretch | ~600-800 | Appearance confirms the formation of the thioether linkage. |
| Benzene (B151609) Ring | C=C stretch | ~1450-1600 | Changes can indicate substitution on the aromatic ring. |
Computational Vibrational Spectroscopy Correlation
To gain a deeper understanding of the experimental vibrational spectra, computational methods, such as Density Functional Theory (DFT), would be employed. By calculating the theoretical vibrational frequencies of different possible conformers of this compound, a direct correlation with the experimental IR and Raman spectra can be made. This would aid in the definitive assignment of vibrational bands and provide insights into the most stable conformations of the molecule in different environments.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (Beyond basic separation)
Advanced chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product with high resolution. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when coupled with advanced detectors like mass spectrometry (MS), provide detailed information beyond simple separation. For instance, HPLC could be used to follow the conversion of starting materials and the formation of the desired product, as well as to quantify any by-products or impurities. The development of a robust chromatographic method would be essential for quality control in any application of this compound.
Table 3: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile (B52724):Water gradient | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic ring of the compound allows for UV detection. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Chiral HPLC for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the separation of enantiomers and the determination of their relative amounts, expressed as enantiomeric excess (e.e.). For chiral alcohols like this compound, direct separation on a CSP can be challenging. An effective alternative involves the pre-column derivatization of the alcohol with a chiral or achiral reagent to form diastereomers or esters that are more readily separated.
One established method for the enantioresolution of chiral benzyl alcohols involves derivatization with an achiral acid chloride, such as a substituted benzoyl chloride, followed by separation on a Pirkle-type CSP like N-(3,5-dinitrobenzoyl)-D-phenylglycine. scirp.orgscirp.org This approach enhances the stereochemical differences between the enantiomers, facilitating their separation. The interaction between the derivatized analyte and the CSP, often involving π-π stacking, hydrogen bonding, and dipole-dipole interactions, is key to achieving resolution.
The selection of the derivatizing agent and the mobile phase composition are critical parameters that must be optimized to achieve baseline separation of the enantiomers. For instance, the use of different substituted benzoyl chlorides can influence the retention times and the resolution factor.
Table 1: Illustrative Chiral HPLC Separation Parameters for Derivatized Benzyl Alcohol Analogs
| Derivative of Benzyl Alcohol | Chiral Stationary Phase | Mobile Phase (Hexane:i-Propanol:TFA) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |
| 2-Chlorobenzoate | N-(3,5-dinitrobenzoyl)-D-phenylglycine | 90:10:0.1 | 4.05 | 4.69 | 1.16 | 2.10 |
| 4-Chlorobenzoate | N-(3,5-dinitrobenzoyl)-D-phenylglycine | 90:10:0.1 | 1.90 | 2.20 | 1.16 | 1.95 |
| 2-Naphthoate | N-(3,5-dinitrobenzoyl)-D-phenylglycine | 90:10:0.1 | 3.82 | 4.39 | 1.15 | 2.25 |
Note: The data in this table is based on the separation of analogous chiral benzyl alcohol derivatives and serves as an illustrative example of the expected performance of the technique for this compound. Actual values would need to be determined experimentally. researchgate.net
Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis
In many practical scenarios, such as in synthetic reaction monitoring or environmental analysis, this compound may be present in a complex matrix. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the qualitative and quantitative analysis of the target compound in such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.
For sulfur-containing aromatic compounds, challenges in GC-MS analysis can arise from co-eluting non-sulfur components, which can interfere with accurate quantification. researchgate.net To enhance selectivity and sensitivity for sulfur compounds, a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can be used in parallel with or in place of the mass spectrometer. shimadzu.com A dual-detector configuration, splitting the column effluent between an MS and an SCD, allows for simultaneous confirmation of the identity of sulfur-containing peaks. shimadzu.comthermofisher.com
Furthermore, to overcome the complexity of some matrices, a pre-separation step using liquid chromatography to isolate the polycyclic aromatic sulfur heterocycles (PASHs) from other polycyclic aromatic hydrocarbons (PAHs) can significantly improve the reliability of subsequent GC-MS analysis. acs.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. For this compound and its potential metabolites or degradation products, LC-MS offers a robust analytical solution. The separation is achieved by HPLC, followed by detection using a mass spectrometer.
The development of an LC-MS method would involve optimizing the stationary phase, mobile phase composition, and the mass spectrometer settings. For thiol-containing compounds, derivatization can be employed to improve chromatographic behavior and detection sensitivity. nih.gov For instance, derivatization with reagents like monobromobimane (B13751) or N-ethylmaleimide can be utilized. nih.govnih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for targeted analysis and high sensitivity, or full-scan mode for the identification of unknown components.
Table 2: Exemplary GC-MS and LC-MS Conditions for the Analysis of Thio-Aromatic Compounds
| Technique | Column/Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Key Application Notes |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) | Suitable for volatile and thermally stable sulfur compounds. May require a sulfur-selective detector (SCD) for complex matrices. researchgate.netshimadzu.com |
| GC-SCD | Capillary column (e.g., RTX-1) | Helium | Sulfur Chemiluminescence Detector | Highly selective for sulfur compounds, providing excellent sensitivity and equimolar response. thermofisher.com |
| LC-MS/MS | C18 reversed-phase | Gradient of water and acetonitrile with formic acid | Tandem Mass Spectrometer (ESI) | Ideal for less volatile compounds and for analyzing complex biological or environmental samples. Derivatization can enhance sensitivity. nih.govnih.gov |
Note: This table provides general conditions based on the analysis of analogous sulfur-containing aromatic compounds. Method optimization is required for the specific analysis of this compound.
Emerging Research Directions and Future Perspectives for 4 Iso Butylthiobenzyl Alcohol Chemistry
Exploration of Bio-inspired Synthetic Pathways
The exploration of bio-inspired synthetic pathways for 4-iso-butylthiobenzyl alcohol could offer a greener alternative to traditional chemical synthesis. This approach would involve mimicking nature's enzymatic processes to construct the molecule. For instance, researchers could investigate the use of engineered enzymes, such as cytochrome P450 monooxygenases or thiol S-transferases, to catalyze the key bond-forming reactions. The goal would be to develop a cell-based or cell-free system that can produce this compound from simple, renewable starting materials under mild conditions, thereby reducing the environmental impact of its synthesis.
Development of Novel Reactivity Patterns and Catalytic Cycles
Future research could focus on uncovering novel reactivity patterns of this compound and its derivatives. The presence of a hydroxyl group and a thioether linkage offers multiple sites for chemical modification. For example, the benzylic alcohol could be a precursor for oxidation, substitution, or etherification reactions. The thioether moiety could be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, each with distinct chemical properties. Developing new catalytic cycles that utilize this compound as a key intermediate or a ligand for a metal catalyst could lead to the efficient synthesis of a range of valuable organic compounds.
Integration with Artificial Intelligence for Reaction Discovery
Artificial intelligence (AI) and machine learning algorithms could be powerful tools in accelerating the discovery of new reactions and applications for this compound. By training AI models on large datasets of known chemical reactions, it may be possible to predict novel transformations that this specific molecule could undergo. AI could also be used to predict the properties of new molecules derived from this compound, guiding synthetic efforts towards compounds with desired characteristics. This in-silico approach could significantly reduce the time and resources required for experimental research.
Advanced Materials Applications (e.g., self-healing polymers, smart materials)
The unique structure of this compound suggests its potential as a building block for advanced materials. The thioether linkage, for instance, could be incorporated into polymer backbones to create materials with interesting properties. The reversible nature of some sulfur-based bonds could be exploited to develop self-healing polymers. Furthermore, the aromatic ring and the polar hydroxyl group could contribute to the development of "smart" materials that respond to external stimuli such as light, heat, or chemical changes.
Sustainable Synthesis and Circular Economy Principles in its Production and Utilization
Applying the principles of sustainable synthesis and the circular economy to the lifecycle of this compound would be a critical area of future research. This would involve developing synthetic routes that utilize renewable feedstocks, minimize waste generation, and employ environmentally benign solvents and catalysts. Furthermore, designing products based on this compound with their end-of-life in mind would be crucial. This could involve creating polymers that are easily recyclable back to their monomeric units or are biodegradable, thus contributing to a more circular chemical industry.
Frontiers in Mechanistic Understanding and Theoretical Predictions
A deep understanding of the reaction mechanisms involving this compound is fundamental for controlling its reactivity and designing new applications. Future research would likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational chemistry. Theoretical predictions using density functional theory (DFT) and other computational methods could provide detailed insights into the transition states and intermediates of reactions involving this molecule, guiding the development of more efficient and selective chemical transformations.
Application as a Probe for Specific Chemical Environments or Reactions
The distinct chemical features of this compound could potentially be harnessed for its use as a chemical probe. For example, the thioether group might interact specifically with certain metal ions or biological macromolecules. By attaching a fluorescent reporter group to the molecule, it could be used to visualize specific environments or to monitor the progress of a particular chemical or biological reaction in real-time. This would require further research to understand its binding properties and to develop appropriate fluorescently labeled derivatives.
Q & A
Q. What are the recommended methods for synthesizing 4-iso-Butylthiobenzyl alcohol with high purity?
Synthesis typically involves nucleophilic substitution or reduction reactions. For example:
- Nucleophilic substitution : React a benzyl chloride derivative with iso-butylthiol under inert conditions (e.g., nitrogen atmosphere) in the presence of a base like potassium carbonate. Purify via column chromatography using silica gel and ethyl acetate/hexane eluent .
- Reduction : Reduce 4-iso-Butylthiobenzaldehyde using NaBH₄ in methanol. Isolate the product via vacuum distillation or recrystallization .
Q. Table 1: Synthesis Method Comparison
| Method | Key Reagents | Purification | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | iso-Butylthiol, Benzyl chloride | Column Chromatography | 60–75% |
| Reduction | NaBH₄, 4-iso-Butylthiobenzaldehyde | Recrystallization | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm structural integrity by identifying hydroxyl (-OH, δ 4.5–5.0 ppm) and thiomethyl (-S-C, δ 1.2–1.5 ppm) groups. Use DMSO-d₆ as solvent for improved resolution .
- FTIR : Detect O-H stretches (~3200 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- GC-MS : Assess purity and molecular ion peaks (e.g., m/z 180 for [M]+) .
Q. Table 2: Analytical Techniques
| Technique | Parameters | Purpose |
|---|---|---|
| GC | DB-5 column, 50–300°C gradient | Purity validation |
| 1H NMR | 400 MHz, DMSO-d₆ | Functional group assignment |
Q. What are the critical safety considerations when handling this compound?
Q. Table 3: Safety Protocols
| Hazard | Precaution | Emergency Response |
|---|---|---|
| Skin contact | Immediate rinsing with water | Seek medical attention |
| Oxidizer incompatibility | Store separately from HNO₃, H₂O₂ | Use CO₂ fire extinguisher |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound?
- Purity Control : Use GC/HPLC to verify compound purity (>99%) before assays. Contaminants (e.g., unreacted aldehydes) may skew results .
- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK-293 for neuroprotection studies) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-Hydroxybenzyl alcohol) to identify trends in bioactivity .
Q. What experimental strategies assess the stability of this compound under varying conditions?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH Stability : Prepare buffered solutions (pH 2–9) and analyze hydrolysis products using LC-MS .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
Q. What methodological challenges arise in elucidating the metabolic pathways of this compound?
- Radiolabeling : Synthesize 14C-labeled analogs to track metabolic fate in vivo. Challenges include achieving isotopic purity and cost .
- In Vitro Models : Use liver microsomes to identify phase I metabolites (e.g., sulfoxidation). Co-factor supplementation (NADPH) is critical .
- Data Interpretation : Differentiate between host metabolism and gut microbiota contributions using germ-free animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
